molecular formula C11H15NO3 B8340427 N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide

N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide

Cat. No. B8340427
M. Wt: 209.24 g/mol
InChI Key: LVFNIOHDWLBQMU-UHFFFAOYSA-N
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Patent
US05142056

Procedure details

A solution of 2.0 g (12 mmol) of phenyllactic acid, 1.17 g (12 mmol) of N,O-dimethylhydroxylamine hydrochloride, and 1.78 g (13 mmol) of 1-hydroxybenzotriazole in 20 ml of dimethylformamide was treated sequentially with 2.77 ml (25 mmol) of 4-methylmorpholine and 2.53 g (13 mmol) of N-ethyl-N'-(dimethylaminoethyl)carbodiimide. After being stirred at ambient temperature overnight, the solution was diluted with ethyl acetate; washed sequentially with water, 10% citric acid, aqueous NaHCO3, and saturated brine; dried over MgSO4; and concentrated in vacuo to give 2.5 g (100%) of the crude desired compound. 1H NMR (CDCl3) δ 2.85 (dd, J=14, 7 Hz, 1H), 3.08 (dd, J=14, 4 Hz, 1H), 3.23 (s, 3H), 3.72 (s, 3H), 4.62 (m, 1H), 7.2-7.3 (m, 5H). Mass spectrum (M+H)+ =210.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
2.77 mL
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](C)(O)[C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[CH3:14][NH:15][O:16][CH3:17].ON1C2C=CC=CC=2N=N1.CN1CC[O:32][CH2:31]C1.C(N=C=NCCN(C)C)C>CN(C)C=O.C(OCC)(=O)C>[CH3:14][N:15]([O:16][CH3:17])[C:31](=[O:32])[CH:8]([OH:10])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(O)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.17 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
1.78 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
2.77 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
2.53 g
Type
reactant
Smiles
C(C)N=C=NCCN(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with water, 10% citric acid, aqueous NaHCO3, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(C(CC1=CC=CC=C1)O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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